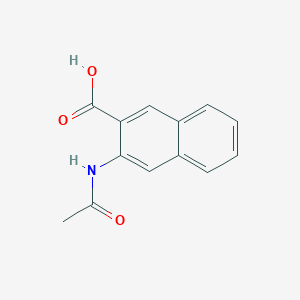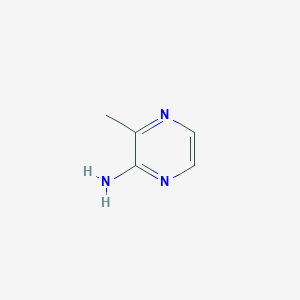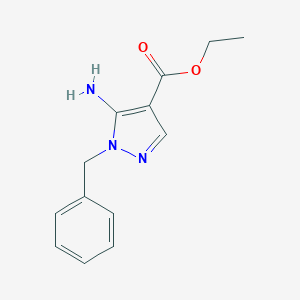![molecular formula C15H13N3 B112267 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine CAS No. 208519-16-8](/img/structure/B112267.png)
3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine (also known as 3-biphenyl-4-ylpyrazol-5-ylamine) is an organic compound with a molecular formula C17H14N2. It is a white crystalline solid, insoluble in water, and soluble in organic solvents. It is used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Angiotensin II Receptor Antagonism
A series of compounds including derivatives of 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine were investigated for their potential as AT1-selective angiotensin II receptor antagonists. The study utilized computer-assisted modeling techniques to evaluate structural parameters and developed new synthetic procedures for these compounds. Some of the best antagonists demonstrated IC50 values in the 10(-8) M range, indicating promising applications in the management of conditions like hypertension (Bovy et al., 1993).
Pharmacokinetics and Pharmacodynamics
A specific derivative, identified as PF02341066, showed significant pharmacological potential as an orally available, ATP-competitive small molecule inhibitor of cMet receptor tyrosine kinase. The pharmacokinetic-pharmacodynamic relationships of this compound were thoroughly studied, indicating its potential in inhibiting cMet phosphorylation and thereby impacting tumor growth (Yamazaki et al., 2008).
Antimalarial Activity
Compounds structurally related to 3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine were synthesized and assessed for their antimalarial activities. These compounds demonstrated high activity against Plasmodium berghei infections in mice and showed promise in primate models as well. The study's findings encourage clinical trials of these compounds in human subjects (Werbel et al., 1986).
Antihyperglycemic Agents
Another set of derivatives was synthesized and evaluated for their antihyperglycemic properties in db/db mice. These compounds, particularly 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one, showed significant reductions in plasma glucose levels, indicating their potential as antihyperglycemic agents (Kees et al., 1996).
Psoriasis Treatment
Structural optimization on a lead compound led to the discovery of several potent FLT3 inhibitors, with one particular compound showing significant antipsoriatic effects in a psoriatic animal model. This compound's mode of action and potential as a drug candidate for psoriasis treatment were thoroughly investigated (Li et al., 2016).
Propiedades
IUPAC Name |
5-(4-phenylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-10-14(17-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H3,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNPUUUDKHRGAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270164 |
Source


|
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,1'-biphenyl]-4-yl-1H-pyrazol-5-ylamine | |
CAS RN |
208519-16-8 |
Source


|
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=208519-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[1,1′-Biphenyl]-4-yl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

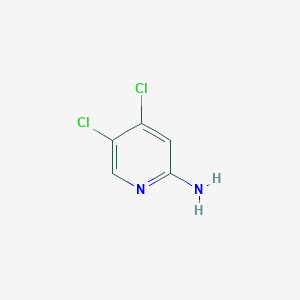
![1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B112186.png)

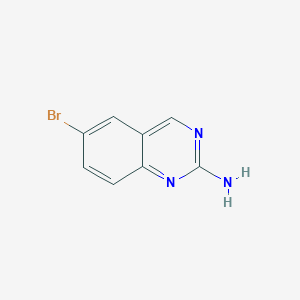
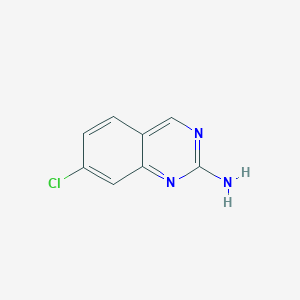
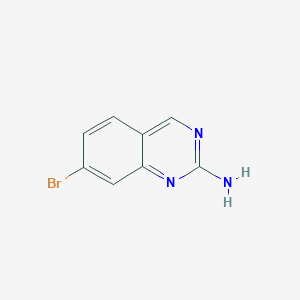
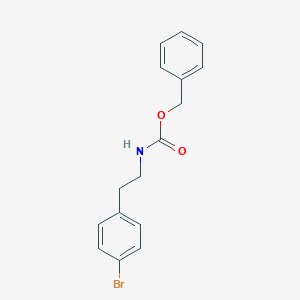
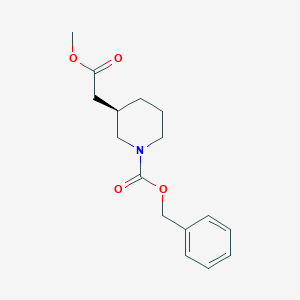
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)


